molecular formula C11H11F4N B12973087 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12973087
M. Wt: 233.20 g/mol
InChI Key: AYQFHCWAPWZDRN-UHFFFAOYSA-N
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Description

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated organic compound. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common approach is the cyclocondensation reaction of appropriate starting materials, such as 2-aminoaryl aldehydes or ortho-vinyl substituted anilines, with trifluoromethyl-containing reagents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original fluorine or trifluoromethyl groups.

Scientific Research Applications

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of fluorine and trifluoromethyl groups on a tetrahydronaphthalene scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2

InChI Key

AYQFHCWAPWZDRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)C(F)(F)F)N

Origin of Product

United States

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